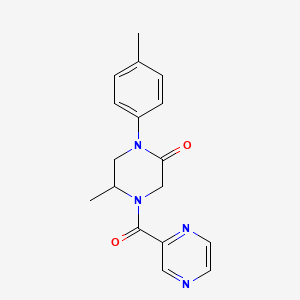

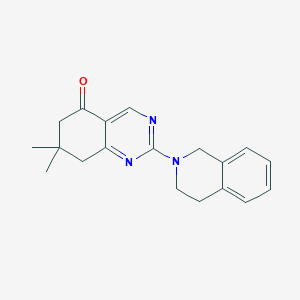

6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6'-Methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione, also known as MM-BPYD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MM-BPYD is a bipyrimidine derivative, which has a unique molecular structure and properties that make it a promising compound for further exploration.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Chemical Reactions and Stability : The reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane has been explored, resulting in the formation of 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. This compound's oxidation and subsequent reactions illustrate the structural stability and potential for further chemical modifications (Kataev et al., 2018).

Unusual Photochemistry : A related pyrimidinedione exhibited unique photochemical behavior, transforming upon photolysis into an unusual bicyclic product, which starts with the elimination of carbon monoxide and methyl isocyanate. This indicates the potential for novel photochemical processes and products (Shorunov et al., 2018).

Anti-inflammatory Activity : Derivatives such as 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine have been synthesized and shown significant anti-inflammatory effects in mouse models, indicating potential therapeutic applications (Shang Lin-lin & C. Dong, 2010).

Catalytic and Antitumor Activities

- Catalytic Properties : Pyrimidine derivatives have been synthesized and characterized for their catalytic properties. Complexes derived from these derivatives showed promising results in the decolorization of methyl blue and the oxidation of benzyl alcohol to benzaldehyde. Additionally, one of the complexes exhibited significant antitumor activity against HepG2 cells, showcasing the potential of these compounds in catalysis and as antitumor agents (Lu et al., 2015).

Mecanismo De Acción

Target of Action

It’s structurally related to methylthiouracil , which is an antithyroid preparation. Methylthiouracil acts on the thyroid gland, specifically on the formation of stored thyroid hormone, thyroglobulin .

Mode of Action

Methylthiouracil decreases the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland .

Biochemical Pathways

Based on its similarity to methylthiouracil, it might affect the thyroid hormone synthesis pathway .

Result of Action

If it acts similarly to methylthiouracil, it might lead to a decrease in the levels of thyroid hormone, thyroglobulin, in the body .

Propiedades

IUPAC Name |

1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-6-5-7(12-9(11-6)17-2)14-4-3-8(15)13-10(14)16/h3-5H,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPJBTDXKJPUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)N2C=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)